(4R)-4-(methylamino)-2-pyrrolidinone
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Overview
Description
(4R)-4-(methylamino)-2-pyrrolidinone is a chiral compound with a pyrrolidinone ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the methylamino group at the 4-position of the pyrrolidinone ring imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(methylamino)-2-pyrrolidinone typically involves the reaction of a suitable precursor with a methylating agent. One common method is the reductive amination of 4-keto-2-pyrrolidinone with methylamine under reducing conditions. This reaction can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(methylamino)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the carbonyl group can yield secondary amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the methylamino group under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R)-4-(methylamino)-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R)-4-(methylamino)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(methylamino)-2-pyrrolidinone: The enantiomer of (4R)-4-(methylamino)-2-pyrrolidinone with different stereochemistry.
N-methyl-2-pyrrolidinone: A structurally similar compound lacking the chiral center.
4-(dimethylamino)-2-pyrrolidinone: A derivative with an additional methyl group on the amino nitrogen.
Uniqueness
This compound is unique due to its chiral nature and the specific positioning of the methylamino group. This configuration can result in distinct biological and chemical properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4R)-4-(methylamino)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-6-4-2-5(8)7-3-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZQOVRVVPPYQM-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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